Tariquidar dihydrochloride
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Overview
Description
Tariquidar dihydrochloride is a potent P-glycoprotein (P-gp) inhibitor . It reverses drug resistance in multiple MDR cell lines and acts as a substrate for breast cancer resistance protein (BCRP) at low concentrations . It also acts as an inhibitor of BCRP when used at >100 nM concentration .
Synthesis Analysis
The synthesis of Tariquidar-like compounds has been discussed in the literature . The main achievements in the SAR studies are described focusing on two main transport proteins: P-glycoprotein and breast cancer resistance protein .Molecular Structure Analysis
The molecular structure of Tariquidar dihydrochloride has been analyzed in several studies . The binding site of the inhibitor Tariquidar that stabilizes the first transmembrane domain of P-glycoprotein has been mapped .Chemical Reactions Analysis
Tariquidar is one of the most promising representatives of the third generation of multidrug resistance (MDR) modulators . The review summarizes the most recent achievements in structure–activity relationship (SAR) studies of Tariquidar and its analogs .Physical And Chemical Properties Analysis
Tariquidar dihydrochloride has a molecular weight of 719.66 and a formula of C38H38N4O6.2HCl . It is soluble to 50 mM in DMSO .Scientific Research Applications
Blood-Brain Barrier Penetration Enhancement
Tariquidar dihydrochloride, a potent P-glycoprotein (P-gp) inhibitor, has been studied for its ability to enhance the delivery of P-gp substrates into the brain. Wagner et al. (2009) conducted a study demonstrating that tariquidar significantly increases the brain penetration of (R)-11C-verapamil, a model P-gp substrate, by increasing its influx across the blood-brain barrier (BBB) (Wagner et al., 2009).
Inhibition of Multidrug Resistance Proteins
Kannan et al. (2011) explored the selectivity of tariquidar as an inhibitor and a substrate for human transporters such as P-gp and breast cancer resistance protein (BCRP, ABCG2). Their findings indicated that tariquidar acts selectively as an inhibitor of P-gp at low concentrations and also as a substrate of BCRP (Kannan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJRGRTDKIFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tariquidar dihydrochloride |
Citations
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